1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a quinoline moiety, and is substituted with a 2,4-dichlorophenyl group. The presence of these functional groups imparts the compound with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting hydrazine with an appropriate nitrile or ester under acidic or basic conditions.
Quinoline Formation: The quinoline moiety is then introduced through a cyclization reaction involving an aniline derivative and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the triazole and quinoline intermediates. This is typically achieved through a nucleophilic substitution reaction, where the triazole acts as a nucleophile and the quinoline as an electrophile.
Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group. Common reagents for these reactions include alkyl halides, amines, and thiols.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are often facilitated by acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in reduced triazole derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Pharmaceutical Development: Due to its unique structure, the compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer, bacterial infections, and viral infections.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of various enzymes, including kinases and proteases, which play crucial roles in cell signaling and metabolism.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoline structure but differs in the substitution pattern.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound also features a triazole ring fused with a different heterocycle (pyrazine) and has shown potential as a dual c-Met/VEGFR-2 inhibitor.
[1,2,4]Triazolo[4,3-a]quinoline-9-carboxylic acid: This derivative includes a carboxylic acid group, which imparts different chemical and biological properties, including enhanced DNA intercalation and anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-6-7-12(13(18)9-11)16-20-19-15-8-5-10-3-1-2-4-14(10)21(15)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIDLLWIHMBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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